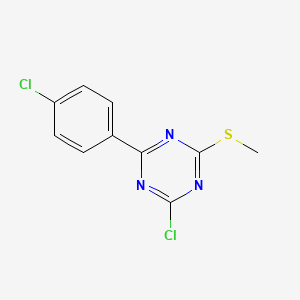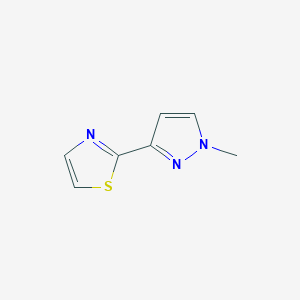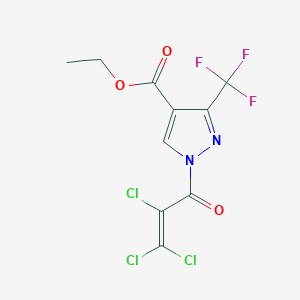
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
説明
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with thiourea in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
科学的研究の応用
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit photosynthesis in plants.
作用機序
The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of enzymes involved in essential metabolic pathways. For example, in plants, it inhibits the photosystem II complex, leading to the disruption of photosynthesis and ultimately causing plant death. In microbial systems, it can interfere with cell wall synthesis or protein synthesis, leading to antimicrobial effects.
類似化合物との比較
- 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
- 2-Chloro-4-(4-chlorophenyl)-6-(ethylthio)-1,3,5-triazine
- 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)-1,3,5-triazine
Comparison:
- This compound is unique due to its specific substituents, which influence its reactivity and applications. The presence of the methylthio group provides distinct chemical properties compared to ethylthio or phenylthio derivatives.
- 2-Chloro-4-(4-chlorophenyl)-6-(ethylthio)-1,3,5-triazine has a slightly larger alkyl group, which may affect its solubility and reactivity.
- 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)-1,3,5-triazine has a bulkier phenyl group, which can lead to different steric effects and potentially different biological activities.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-methylsulfanyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3S/c1-16-10-14-8(13-9(12)15-10)6-2-4-7(11)5-3-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSGOZYEXWHHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide](/img/structure/B3042596.png)
![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)

![5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B3042602.png)

![5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide](/img/structure/B3042604.png)
![3-[(2-Chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B3042605.png)
![2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one](/img/structure/B3042609.png)
![5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042611.png)
![Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042613.png)

